molecular formula C28H28ClN3O3S B11086551 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide

2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-propoxyphenyl)acetamide

Cat. No.: B11086551
M. Wt: 522.1 g/mol
InChI Key: SGRDNDFLEFLMSQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of indole derivatives . Indole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It serves as a crucial scaffold in various synthetic drug molecules and natural products . Our compound features an indole nucleus, along with additional functional groups.

Preparation Methods

The synthetic routes for this compound involve the following steps:

    Thioimidazolidinone Formation: Start with the reaction of 2-(4-chlorophenyl)ethylamine with thiourea to form the thioimidazolidinone ring.

    Oxidation and Cyclization: Oxidize the thioimidazolidinone to the corresponding imidazolidinone. Cyclization occurs simultaneously.

    Acetylation: Acetylate the imidazolidinone nitrogen with acetic anhydride.

    Substitution: Replace the chlorine atom on the phenyl ring with a propoxy group using sodium propoxide.

Chemical Reactions Analysis

    Oxidation: The thioimidazolidinone undergoes oxidation during cyclization.

    Substitution: The chlorine atom is substituted with a propoxy group.

    Common Reagents: Thiourea, acetic anhydride, sodium propoxide.

    Major Product: The final compound, as described.

Scientific Research Applications

    Chemistry: This compound serves as a valuable building block for designing new derivatives with diverse biological activities.

    Biology: Its indole scaffold may interact with receptors, making it relevant for drug discovery.

    Medicine: Research explores its potential as an antiviral, anti-inflammatory, and antitumor agent.

    Industry: It could find applications in pharmaceuticals and agrochemicals.

Mechanism of Action

    Targets: Investigate its binding to specific receptors or enzymes.

    Pathways: Explore signaling pathways affected by this compound.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to other indole derivatives.

    Similar Compounds: Include related structures like tryptophan, indomethacin, and celecoxib.

Properties

Molecular Formula

C28H28ClN3O3S

Molecular Weight

522.1 g/mol

IUPAC Name

2-[3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C28H28ClN3O3S/c1-2-18-35-24-14-12-22(13-15-24)30-26(33)19-25-27(34)32(23-6-4-3-5-7-23)28(36)31(25)17-16-20-8-10-21(29)11-9-20/h3-15,25H,2,16-19H2,1H3,(H,30,33)

InChI Key

SGRDNDFLEFLMSQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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